![molecular formula C23H22O13 B037456 5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione CAS No. 114942-09-5](/img/structure/B37456.png)
5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,8-Tri-O-methylellagic acid 4-glucoside is a complex organic compound with the molecular formula C23H22O13 and a molecular weight of 506.41 g/mol . It is a derivative of ellagic acid, a naturally occurring polyphenolic compound found in various fruits and vegetables. This compound is characterized by its three methoxy groups and a glucoside moiety attached to the ellagic acid core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Tri-O-methylellagic acid 4-glucoside typically involves the methylation of ellagic acid followed by glycosylation. The methylation process can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The glycosylation step involves the reaction of the methylated ellagic acid with a glucosyl donor, such as glucosyl bromide, in the presence of a catalyst like silver carbonate (Ag2CO3).
Industrial Production Methods
Industrial production of 3,7,8-Tri-O-methylellagic acid 4-glucoside may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as column chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
化学反応の分析
Types of Reactions
3,7,8-Tri-O-methylellagic acid 4-glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.
科学的研究の応用
3,7,8-Tri-O-methylellagic acid 4-glucoside has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of polyphenolic compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 3,7,8-Tri-O-methylellagic acid 4-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: It may inhibit enzymes involved in inflammation and cancer progression.
Signal Transduction: The compound can modulate signaling pathways related to cell growth and apoptosis.
類似化合物との比較
Similar Compounds
3,3′,4-Tri-O-methylellagic acid: Another methylated derivative of ellagic acid with similar properties but different substitution patterns.
3,4,3′-Tri-O-methylellagic acid: A compound with a different arrangement of methoxy groups, affecting its chemical behavior and biological activity.
Uniqueness
3,7,8-Tri-O-methylellagic acid 4-glucoside is unique due to its specific substitution pattern and the presence of a glucoside moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
114942-09-5 |
|---|---|
分子式 |
C23H22O13 |
分子量 |
506.4 g/mol |
IUPAC名 |
5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C23H22O13/c1-30-9-4-7-12-13-8(33-21(28)14(12)19(9)32-3)5-10(31-2)20(15(13)22(29)34-7)36-23-18(27)17(26)16(25)11(6-24)35-23/h4-5,11,16-18,23-27H,6H2,1-3H3/t11-,16-,17+,18-,23+/m1/s1 |
InChIキー |
GTSLCJJADQBPEM-WBKKLFQOSA-N |
SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
異性体SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC2=O)OC |
正規SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
Key on ui other cas no. |
114942-09-5 |
同義語 |
3,7,8-tri-O-methylellagic acid 4-glucoside TMEAG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


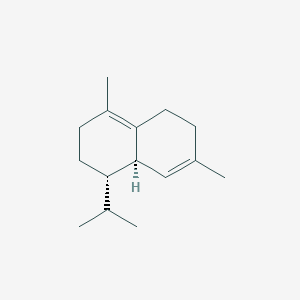
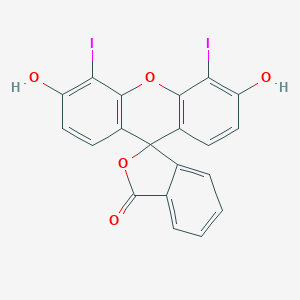
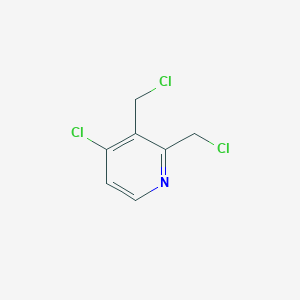
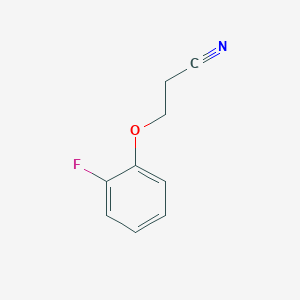
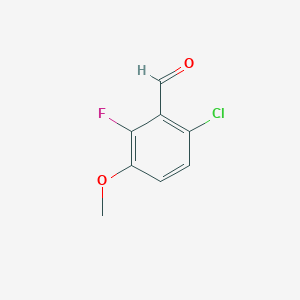

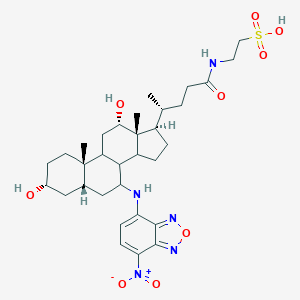
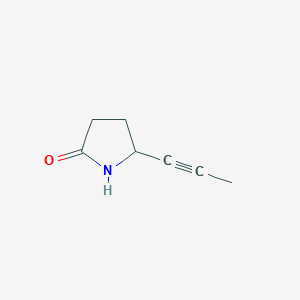
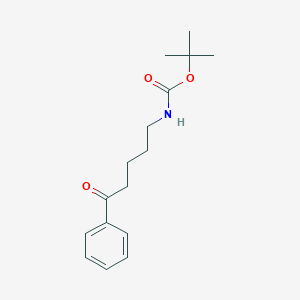
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
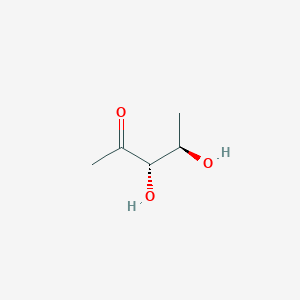

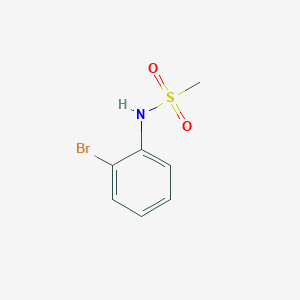
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
